![molecular formula C15H22N2O3 B2375315 N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide CAS No. 1387753-63-0](/img/structure/B2375315.png)
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection strategies for N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Molecular Structure Analysis
The molecular structure of “N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide” includes a tert-butoxycarbonyl group attached to a glycinamide moiety, which is further connected to a 2-ethylphenyl group.
Chemical Reactions Analysis
The chemical reactions involving “N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide” largely involve the protection and deprotection of the Boc group . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .
Scientific Research Applications
Application in Solid-Phase Synthesis of Peptide α-Carboxamides
N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound to N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, has been synthesized for use in solid-phase synthesis of peptide α-carboxamides. This synthesis process is significant for peptide research, especially considering its stability and high yield in the synthesis of pyroglutamylhistidylprolinamide, an important peptide (Gaehde & Matsueda, 2009).
Asymmetric Synthesis of α-Amino Acids
In the field of asymmetric synthesis, N-tert-butoxycarbonyl α-amino acids are crucial. Ethyl-N-(1′2-diphenyl-2-hydroxyethyl)glycinate and related compounds showcase the relevance of N-tert-butoxycarbonyl groups in the synthesis of complex molecules like morpholin-2-one, which are significant in medicinal chemistry (Williams et al., 2003).
Development of Non-Polymeric Supramolecular Gels
Research into supramolecular gels derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, including structures similar to N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, has led to the creation of remarkable non-polymeric gels with properties like moldability, load-bearing, and self-healing. These gels, synthesized using simple organic salts, are potential candidates for various applications in stress-bearing materials (Sahoo et al., 2012).
Thermal Decomposition Studies in Polymer Chemistry
The tert-butoxycarbonyl (BOC) group, as seen in N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, plays a role in the study of thermal decomposition in polymer materials chemistry. This research is crucial for understanding the stability and degradation of polymers under various conditions (Jing et al., 2019).
Nucleobase Protection in RNA Solid-Phase Synthesis
In RNA solid-phase synthesis, the use of tert-butoxycarbonyl protection, similar to that in N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, offers innovative solutions for nucleobase protection. This approach provides efficient access to modified RNA building blocks, crucial for various applications in RNA biophysics, biochemistry, and biology (Jud & Micura, 2017).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[2-(2-ethylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-11-8-6-7-9-12(11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYXVPDUNUMTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.